molecular formula C19H14FN3O5S B6097325 3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Cat. No.: B6097325
M. Wt: 415.4 g/mol
InChI Key: CLTOCKBOKYYFOW-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C19H14FN3O5S This compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The fluorophenyl group is introduced through a halogen exchange reaction, often using a fluorinating agent such as potassium fluoride.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Aminobenzamide: Formed by the reduction of the nitro group.

    Substituted Benzamides: Formed by nucleophilic substitution reactions.

Scientific Research Applications

3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
  • 3-[(3-fluorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
  • 3-[(4-fluorophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide

Uniqueness

3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5S/c20-14-7-9-15(10-8-14)22-29(27,28)18-6-1-3-13(11-18)19(24)21-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTOCKBOKYYFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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